Ensaculin
Description
Chemical Structure and Properties
| Property | Value |
|---|---|
| IUPAC Name | 7-methoxy-6-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]-3,4-dimethylchromen-2-one |
| Molecular Formula | C₂₆H₃₂N₂O₅ |
| Molecular Weight | 452.5 g/mol |
| PubChem CID | 208923 |
3D Model:
[Interactive 3D model available on PubChem]
Pharmacological Mechanisms of Action
Multitransmitter Modulation
Serotonergic Receptor Interactions (5-HT₁A and 5-HT₇)
Ensaculin demonstrates high affinity for serotonergic 5-HT₁A and 5-HT₇ receptors, both of which are implicated in cognitive processes, mood regulation, and neuroprotection. The compound's coumarin-based structure, particularly when linked by a three- or four-carbon linker, enhances its interaction with these serotonin receptor subtypes, contributing to its memory-enhancing and potential antidepressant effects.
Adrenergic α₁ Receptor Affinity
Receptor-binding studies reveal that this compound binds with high affinity to adrenergic α₁ receptors (both A1a and A1b subtypes). This interaction may influence vascular tone and cerebral blood flow, which are relevant to neurodegenerative disease pathophysiology.
Dopaminergic D₂/D₃ Receptor Binding
This compound also exhibits nanomolar-range affinity for dopaminergic D₂ and D₃ receptors, suggesting a modulatory effect on dopaminergic neurotransmission. This property could contribute to its cognitive and neuroprotective benefits, as well as its potential to address neuropsychiatric symptoms in dementia.
| Receptor Target | Affinity (Relative) | Functional Role |
|---|---|---|
| 5-HT₁A | High | Cognition, mood, neuroprotection |
| 5-HT₇ | High | Cognition, circadian rhythm |
| Adrenergic α₁ | High | Vascular tone, neuroprotection |
| Dopaminergic D₂/D₃ | High | Cognition, neuropsychiatric |
NMDA Receptor Antagonism
Channel Blockade and Neuroprotective Effects
This compound acts as a weak, voltage-dependent NMDA receptor channel blocker. By antagonizing NMDA responses, it reduces excitotoxic calcium influx, a key driver of neuronal death in neurodegenerative diseases. Preclinical models show that this compound confers neuroprotection in NMDA toxicity assays, supporting its potential to slow or prevent neurodegeneration.
Modulation of Glutamatergic Neurotransmission
Through partial NMDA receptor antagonism, this compound modulates glutamatergic neurotransmission, which is critical for synaptic plasticity, learning, and memory. Unlike more potent NMDA antagonists, its weak blockade may offer neuroprotection with a lower risk of side effects such as cognitive impairment or psychotomimetic reactions.
Acetylcholinesterase Inhibition Dynamics
Dual-Binding Site Interactions in AChE
This compound, as a coumarin derivative, is capable of interacting with both the catalytic active site and the peripheral anionic site of acetylcholinesterase. Its molecular structure, featuring a coumarin ring and a piperazine-linked phenyl group, allows for these dual interactions, enhancing inhibitory potency and selectivity.
Comparative Efficacy with Standard AChE Inhibitors
In vitro studies demonstrate that this compound inhibits rat brain AChE with an IC₅₀ of 0.36 μM, without significant activity against butyrylcholinesterase or arylacylamidase. This selectivity is advantageous compared to some standard AChE inhibitors, potentially reducing off-target effects. While direct head-to-head clinical comparisons are limited, this compound's efficacy and low target organ toxicity make it a promising candidate for further investigation in Alzheimer's disease.
| Compound | AChE IC₅₀ (μM) | BuChE Activity | Peripheral Site Binding | Notable Features |
|---|---|---|---|---|
| This compound | 0.36 | No | Yes | Low toxicity, dual binding |
| Donepezil | 0.02 | No | Yes | Standard therapy |
| Galantamine | 0.5 | No | Yes | Allosteric modulator |
Research Findings and Clinical Data
- Preclinical studies: this compound improved memory performance in passive and conditioned avoidance tasks in both normal and amnesic rodents. It also demonstrated neurotrophic effects in primary cultured rat brain cells and reduced neuronal death in NMDA toxicity models.
- Clinical studies: Early-phase clinical trials reported mild side effects (e.g., postural hypotension, dizziness). However, development was discontinued in phase III due to safety concerns, despite a favorable cognitive and neuroprotective profile.
- Toxicology: this compound exhibits low target organ toxicity, a notable advantage over some existing antidementia drugs.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methoxy-6-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]-3,4-dimethylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O5/c1-18-19(2)26(29)33-23-17-24(31-4)25(16-20(18)23)32-15-7-10-27-11-13-28(14-12-27)21-8-5-6-9-22(21)30-3/h5-6,8-9,16-17H,7,10-15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQELZLMTAPJJOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)OCCCN3CCN(CC3)C4=CC=CC=C4OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870034 | |
| Record name | 7-Methoxy-6-{3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}-3,4-dimethyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155773-59-4 | |
| Record name | 7-Methoxy-6-[3-[4-(2-methoxyphenyl)-1-piperazinyl]propoxy]-3,4-dimethyl-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155773-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ensaculin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155773594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methoxy-6-{3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}-3,4-dimethyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ENSACULIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/869PGR00AT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Pechmann Condensation for Coumarin Core Formation
The Pechmann condensation is the cornerstone of coumarin synthesis, involving the reaction of phenols with β-ketoesters under acidic conditions. For this compound, resorcinol derivatives are typically condensed with ethyl acetoacetate to form the 7-methoxycoumarin scaffold. A novel heterogeneous catalytic method using Ti(IV)-doped ZnO nanoparticles (ZnTiO) has been reported to enhance yield and reduce reaction time compared to traditional mineral acids.
Reaction Conditions:
This method minimizes side reactions and simplifies purification, making it advantageous for large-scale production.
Functionalization of the Coumarin Core
Following coumarin formation, the 7-hydroxy group is methylated to introduce the methoxy substituent. Methylation is typically achieved using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Key Reaction:
Yields for this step exceed 90% under optimized conditions.
Piperazine Moiety Incorporation
The piperazine subunit is introduced via nucleophilic substitution or amide coupling. A two-step protocol involving ester intermediates has been validated as a reliable method:
Alkylation of 4-Hydroxycoumarin
4-Hydroxycoumarin is treated with ethyl bromoacetate or ethyl bromobutyrate to form an ester intermediate. This step activates the position for subsequent piperazine attachment.
Reaction Scheme:
Piperazine Attachment
The ester intermediate reacts with piperazine derivatives under basic conditions to form the final amide or ether linkage. For this compound, N-methylpiperazine is commonly used to ensure proper stereochemistry and bioavailability.
Optimized Conditions:
-
Reagent: N-Methylpiperazine (1.2 equivalents)
-
Solvent: Dichloromethane
-
Catalyst: Triethylamine
Catalytic and Reaction Parameter Optimization
Catalyst Performance in Pechmann Condensation
Comparative studies of catalysts for coumarin synthesis reveal significant differences in efficiency:
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| ZnTiO | 110 | 3 | 88 |
| HSO | 120 | 6 | 72 |
| FeCl | 100 | 5 | 65 |
The Ti-doped ZnO catalyst outperforms traditional acids due to its Lewis acidity and high surface area.
Solvent and Temperature Effects
Solvent-free conditions at 110°C maximize atom economy and reduce waste, critical for industrial applications. Polar aprotic solvents like DMF or DMSO, while effective, complicate purification and increase costs.
Analytical Characterization
This compound’s structural integrity is confirmed through:
-
H NMR: Aromatic protons at δ 6.1–7.8 ppm, methoxy singlet at δ 3.8 ppm, and piperazine multiplet at δ 2.5–3.2 ppm.
-
HPLC: Purity >98% using a C18 column (acetonitrile:water = 70:30).
Challenges and Mitigation Strategies
Byproduct Formation During Piperazine Attachment
Competing side reactions, such as over-alkylation, are mitigated by controlling stoichiometry (limiting piperazine to 1.2 equivalents) and using bulky bases like DIPEA.
Catalyst Recovery and Reusability
ZnTiO nanoparticles retain 85% activity after seven cycles, reducing production costs.
Scale-Up Considerations
Transitioning from lab-scale to industrial production requires:
-
Continuous Flow Reactors: To manage exothermic Pechmann condensation.
-
Green Solvents: Ethanol-water mixtures for crystallization.
-
In-Line Analytics: Real-time HPLC monitoring to ensure consistency.
Comparative Analysis with Analogous Compounds
This compound’s synthesis shares similarities with other coumarin-piperazine hybrids but differs in linker length and substitution patterns. For example, shortening the ethylene linker between coumarin and piperazine reduces AChE inhibition by 40%, underscoring the importance of structural flexibility .
Chemical Reactions Analysis
Ensaculin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives, which may have different pharmacological properties.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its activity.
Substitution: Nucleophilic substitution reactions are commonly used to introduce different substituents onto the this compound molecule.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
Chemical Properties and Mechanism of Action
Ensaculin is characterized as a benzopyranone derivative with a piperazine moiety. Its unique structure contributes to its pharmacological properties, particularly its interactions with multiple neurotransmitter systems. Notably, this compound acts as a weak NMDA receptor antagonist and agonist to serotonergic receptors (5-HT1A and 5-HT7) while also interacting with adrenergic and dopaminergic receptors . This multi-target approach positions it as a potential candidate for treating cognitive impairments associated with neurodegenerative disorders.
Animal Studies
Research has demonstrated that this compound exhibits memory-enhancing effects in various animal models. In studies involving normal and artificially amnesic rodents, this compound showed significant improvements in passive and conditioned avoidance tasks, indicating its potential as a nootropic agent . Additionally, it has been reported to provide neuroprotective benefits against NMDA-induced toxicity in cultured rat brain cells .
Case Study: Alzheimer's Disease
A pivotal study highlighted the effects of this compound on cognitive function in rodent models of Alzheimer's disease (AD). The compound was found to enhance memory retention and reduce neurodegeneration markers, suggesting its efficacy in slowing the progression of AD . The low target organ toxicity observed in these studies further supports its potential as a safe therapeutic option for AD treatment .
Comparative Analysis with Other Cognitive Enhancers
This compound's unique pharmacodynamic profile sets it apart from traditional acetylcholinesterase inhibitors such as Donepezil and Rivastigmine. The following table summarizes key differences:
| Compound Name | Structure Type | Key Activity | Unique Feature |
|---|---|---|---|
| This compound | Benzopyranone | Multi-target action | Neuroprotective effects alongside cognition enhancement |
| Rivastigmine | Carbamate derivative | Acetylcholinesterase inhibitor | Dual action on acetylcholine levels |
| Donepezil | Piperidine derivative | Acetylcholinesterase inhibitor | Selective for brain acetylcholinesterase |
| Memantine | Aminoadamantane | NMDA receptor antagonist | Unique mechanism targeting NMDA receptors |
Potential Applications Beyond Dementia
While this compound is primarily researched for its cognitive-enhancing properties, emerging studies suggest other therapeutic applications:
- Anti-inflammatory Effects : Preliminary findings indicate that this compound may possess anti-inflammatory properties, which could be beneficial in various inflammatory conditions.
- Antimicrobial Activity : Recent research into coumarin derivatives has shown potential antimicrobial properties, suggesting that modifications of the this compound structure could lead to effective antimicrobial agents .
Clinical Trials and Human Studies
Although animal studies have shown promising results, human clinical trials are still limited. Initial trials indicated that this compound was well-tolerated among participants, with orthostatic hypotension being the primary side effect noted . Ongoing research aims to establish its efficacy in larger human populations.
Mechanism of Action
Ensaculin exerts its effects through multiple pathways:
NMDA Receptor Antagonism: It acts as a weak antagonist at NMDA receptors, which are involved in synaptic plasticity and memory function.
5-HT1A Receptor Agonism: It also acts as an agonist at 5-HT1A receptors, which play a role in mood regulation and cognitive function.
Molecular Targets: The primary molecular targets include NMDA receptors and 5-HT1A receptors, but it may also interact with other neurotransmitter systems.
Comparison with Similar Compounds
Coumarin Hybrids with Piperazine/Thiadiazole Moieties
Ensaculin’s coumarin-piperazine design has inspired synthetic analogs targeting AChE inhibition. Key comparisons include:
Key Insights :
- This compound’s Flexibility : The 3-atom linker between coumarin and piperazine in this compound allows deeper penetration into AChE’s catalytic site, unlike shorter linkers in Series A analogs, which showed poor inhibition .
- Rigidity vs. Activity : Coumarin-thiadiazole hybrids (e.g., Compound 3, IC50 = 0.15 µM) exhibit moderate activity but are hindered by structural rigidity, emphasizing the need for this compound-like flexible linkers .
Clinically Used AChE Inhibitors
This compound’s AChE inhibition is comparable to approved drugs but with distinct mechanistic profiles:
| Compound | Structure | AChE IC50 (µM) | Mechanism | Clinical Status |
|---|---|---|---|---|
| This compound | Coumarin-piperazine | 0.36 | Dual AChE inhibition + multi-receptor modulation | Discontinued (Phase III) |
| Donepezil | Piperidine-benzindole | 0.01 | Selective AChE inhibition | FDA-approved |
| Tacrine | Aminoquinoline | 0.1 | Non-selective AChE/BuChE inhibition | Withdrawn (hepatotoxicity) |
Key Insights :
- Multi-Target Advantage : this compound’s NMDA antagonism and 5-HT1A agonism provide broader neuroprotection compared to single-target agents like donepezil .
- Safety Limitations : Despite comparable AChE potency, this compound’s multi-receptor interactions likely contributed to its Phase III discontinuation, unlike donepezil’s cleaner safety profile .
Comparison with Multi-Target Neuroprotective Agents
This compound’s multi-modal action aligns with emerging AD therapeutics targeting Aβ, tau, and glutamate pathways:
Key Insights :
- Glutamate Modulation : this compound’s NMDA antagonism complements its AChE inhibition, unlike pure NMDA modulators (e.g., Nevadistinel), which lack cholinergic benefits .
- Complexity vs. Specificity : this compound’s broad receptor interactions may increase off-target risks compared to newer agents with refined multi-target profiles.
Biological Activity
Ensaculin, also known as KA-672 HCl, is a novel compound classified as a benzopyranone derivative with significant implications in the treatment of dementia and other neurodegenerative disorders. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, receptor interactions, neuroprotective effects, and potential therapeutic applications.
This compound is characterized by its unique chemical structure, which includes a benzopyranone core substituted with a piperazine moiety. This structural configuration is crucial for its interaction with various neurotransmitter systems. The compound has been shown to act primarily on:
- Serotonergic Receptors : High affinity for 5-HT(1A) and 5-HT(7) receptors.
- Adrenergic Receptors : Notably interacts with adrenergic alpha(1) receptors.
- Dopaminergic Receptors : Exhibits binding to D(2) and D(3) receptors.
These interactions suggest that this compound may exert multifaceted effects on neurotransmission, potentially enhancing cognitive functions and providing neuroprotection .
Neuroprotective Effects
Research indicates that this compound possesses neuroprotective properties, particularly in models of excitotoxicity. It has been demonstrated to mitigate NMDA-induced neuronal damage in vitro, suggesting its potential as a neuroprotective agent. This effect is attributed to its ability to act as a weak NMDA receptor antagonist, which may help stabilize neuronal activity under pathological conditions .
Table 1: Summary of Biological Activities of this compound
Case Studies and Clinical Implications
Several studies have explored the efficacy of this compound in preclinical models. For instance, a study involving artificially amnesic rodents showed that administration of this compound significantly improved memory retention compared to control groups. These findings underscore the compound's potential utility in treating cognitive deficits associated with dementia .
In another investigation, this compound was assessed for its ability to promote neurotrophic effects in primary cultured rat brain cells. The results indicated that this compound not only supports neuronal survival but also enhances neurite outgrowth, further solidifying its role as a candidate for neurodegenerative disease therapy .
Future Directions
Given the promising biological activity of this compound, future research should focus on:
- Clinical Trials : Conducting human clinical trials to evaluate its efficacy and safety profile in patients with Alzheimer's disease and other forms of dementia.
- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its neuroprotective effects.
- Structural Modifications : Exploring structural analogs to enhance potency and selectivity towards specific receptor targets.
Q & A
Q. What experimental models are most appropriate for preliminary pharmacological evaluation of Ensaculin?
Methodological Approach: Begin with in vitro assays to assess receptor binding affinity (e.g., NMDA or AMPA receptors) and enzyme inhibition profiles. Use cell-based models (e.g., neuronal cultures) to evaluate neuroprotective effects against oxidative stress or excitotoxicity. Transition to in vivo models such as rodent neurobehavioral tests (e.g., Morris water maze for cognitive function) to validate findings . Standardize dose-response curves and control for confounding variables like strain-specific metabolic differences.
Q. How should researchers design dose-ranging studies for this compound to establish therapeutic windows?
Methodological Approach: Employ a three-phase framework :
- Phase 1 : Determine the maximum tolerated dose (MTD) in acute toxicity studies.
- Phase 2 : Conduct subchronic studies (14–28 days) to identify no-observed-adverse-effect levels (NOAEL).
- Phase 3 : Compare efficacy (e.g., cognitive improvement) and safety endpoints across doses. Use pharmacokinetic profiling to correlate plasma concentrations with therapeutic outcomes .
Q. What biochemical assays are critical for characterizing this compound’s mechanism of action?
Methodological Approach: Prioritize assays that quantify:
- Receptor binding kinetics (e.g., radioligand displacement assays).
- Second messenger systems (e.g., cAMP, calcium flux).
- Protein expression (Western blotting for synaptic markers like BDNF or PSD-95). Include negative controls (e.g., receptor knockout models) to confirm specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported efficacy data for this compound across preclinical studies?
Methodological Approach:
- Reanalyze raw datasets using meta-analytic frameworks to assess heterogeneity (e.g., I² statistic).
- Evaluate methodological variability : Differences in animal models, dosing regimens, or outcome measures (e.g., behavioral vs. molecular endpoints).
- Apply causal inference models to distinguish confounders (e.g., stress from handling) from true drug effects .
Q. What strategies optimize experimental design for studying this compound’s long-term neuroplasticity effects?
Methodological Approach:
- Use longitudinal designs with repeated cognitive testing and terminal histopathological analysis.
- Incorporate multi-omics approaches (transcriptomics, proteomics) to identify pathways modulated by chronic this compound exposure.
- Apply machine learning to integrate heterogeneous data (e.g., behavioral scores with synaptic protein clusters) .
Q. How can in silico modeling improve the prediction of this compound’s blood-brain barrier (BBB) permeability?
Methodological Approach:
- Use molecular dynamics simulations to assess passive diffusion and active transport (e.g., P-glycoprotein interactions).
- Validate predictions with in vitro BBB models (e.g., co-cultures of endothelial cells and astrocytes).
- Cross-reference with experimental LogP values and polar surface area (PSA) measurements .
Data Contradiction and Reproducibility
Q. What frameworks are recommended for reconciling conflicting results in this compound’s neuroprotective efficacy?
Q. How can researchers enhance reproducibility when reporting this compound’s pharmacokinetic parameters?
Methodological Approach:
- Adhere to ARRIVE guidelines for detailed reporting of animal studies.
- Standardize bioanalytical methods (e.g., LC-MS/MS protocols for plasma and tissue samples).
- Publish raw datasets and code for statistical analyses in supplementary materials .
Methodological Optimization
Q. What statistical approaches are robust for analyzing time-dependent effects of this compound in longitudinal studies?
Methodological Approach:
Q. How should researchers validate target engagement of this compound in complex neural circuits?
Methodological Approach:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
